molecular formula C19H22ClN5O3S B2656142 1-(2-oxo-2-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1351654-69-7

1-(2-oxo-2-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B2656142
CAS No.: 1351654-69-7
M. Wt: 435.93
InChI Key: QPUUZIRULWKOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-oxo-2-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C19H22ClN5O3S and its molecular weight is 435.93. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics Studies

Research often focuses on understanding the metabolism and pharmacokinetics of new chemical entities. Studies like those on BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor, highlight the importance of determining how a drug is absorbed, metabolized, and excreted in humans (Christopher et al., 2010). These studies provide crucial information on the drug's behavior in the body, informing dosing and administration strategies.

Pharmacodynamics and Therapeutic Efficacy

Investigations into the pharmacodynamics and therapeutic efficacy of compounds, such as the study of PyG, an aromatase inhibitor, help understand how a drug exerts its effects at the target sites and its potential in treating conditions like breast cancer (Haynes et al., 2004). These studies assess the compound's mechanism of action and efficacy in disease models.

Safety and Tolerability

Safety and tolerability are paramount in drug development. Clinical trials, such as those assessing the tolerance of cefazedone, provide essential data on the adverse effects and risks associated with a new drug (Züllich & Sack, 1979). Such studies help in identifying potential side effects and determining the drug's safety profile.

Novel Therapeutic Targets

Research often aims to identify and validate novel therapeutic targets. Studies on specific receptors or biological pathways can reveal new opportunities for drug development. For example, delineation of 5-HT1A receptors in the human brain with PET imaging provides insights into psychiatric and neurological disorders (Passchier et al., 2000), guiding the development of targeted therapies.

Properties

IUPAC Name

1-[2-oxo-2-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S.ClH/c25-16-6-7-17(26)24(16)12-18(27)22-8-10-23(11-9-22)19-21-20-15(13-28-19)14-4-2-1-3-5-14;/h1-5H,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUUZIRULWKOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.